(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
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Description
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Biological Activity
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, with the CAS number 928199-23-9, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O3S, with a molecular weight of 370.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
CAS Number | 928199-23-9 |
Molecular Formula | C20H22N2O3S |
Molecular Weight | 370.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The biological activity has been evaluated against various cancer cell lines, showing promising results.
- Cytotoxic Activity : In a study assessing the cytotoxic effects on Jurkat and A-431 cancer cell lines, the compound exhibited significant anti-Bcl-2 activity with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug . This suggests that the compound may induce apoptosis in cancer cells by targeting Bcl-2 proteins.
- Mechanism of Action : The mechanism appears to involve hydrophobic interactions with target proteins, as indicated by molecular dynamics simulations. This highlights the importance of structural features such as the phenyl ring and thiazole moiety in enhancing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring can significantly affect potency. For instance, substituents on the phenyl ring can enhance cytotoxicity against specific cancer cell lines .
Table 2: Summary of Biological Activity Data
Cell Line | IC50 (μM) | Reference Compound | Remarks |
---|---|---|---|
Jurkat | < Doxorubicin IC50 | Doxorubicin | Significant anti-Bcl-2 activity |
A-431 | < Doxorubicin IC50 | Doxorubicin | Induces apoptosis |
Case Studies and Research Findings
Several research articles have documented the biological activity of thiazole derivatives similar to this compound:
- Thiazole Derivatives in Cancer Treatment : A review highlighted various thiazole compounds demonstrating significant antiproliferative effects across multiple cancer types. The presence of electron-donating groups on the phenyl ring was noted to enhance cytotoxicity .
- Comparative Studies : In comparative analyses with other thiazole derivatives, compounds exhibiting similar structural motifs showed consistent results in inhibiting cell proliferation in vitro. For instance, compounds with additional halogen substitutions on the phenyl ring demonstrated increased potency against HT29 cells .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-17-9-8-14(12-18(17)24-2)16-13-25-19(21(16)10-11-22)20-15-6-4-3-5-7-15/h3-9,12-13,22H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSIJJNCILKJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.